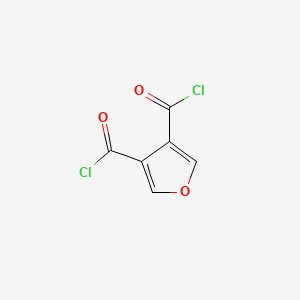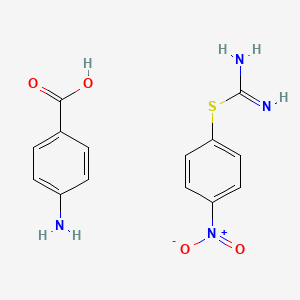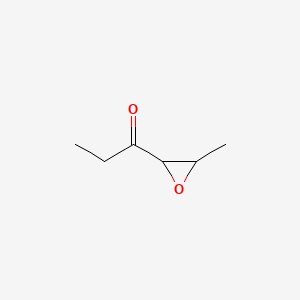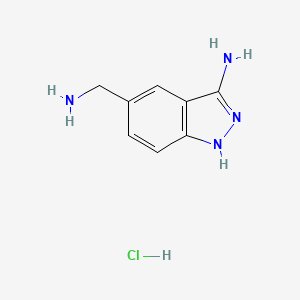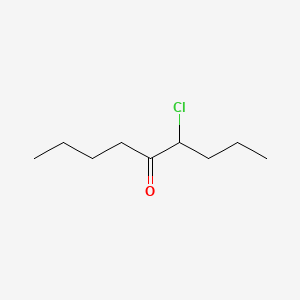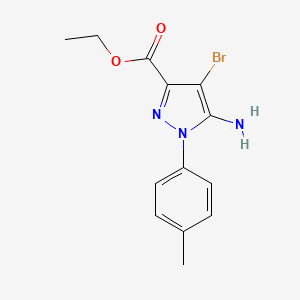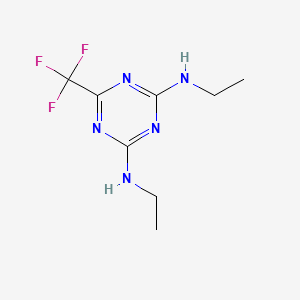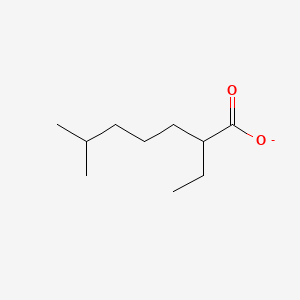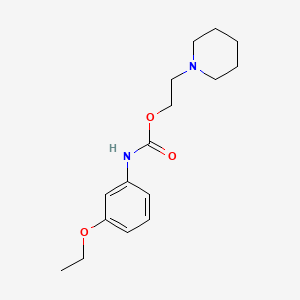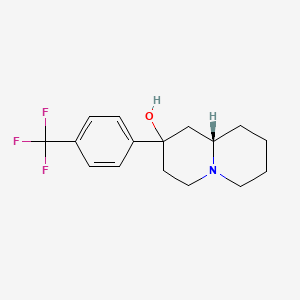
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is a complex organic compound that belongs to the quinolizidine family. This compound is characterized by the presence of a hydroxy group at the axial position and a trifluorophenyl group at the equatorial position on the quinolizidine ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using sodium hydride in acetonitrile under conventional or microwave irradiation methods . The intramolecular cyclization of these products in nitrobenzene under reflux conditions results in the formation of substituted quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and trifluorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The electron-withdrawing effect of the trifluorophenyl group enhances the compound’s stability and reactivity, making it a potent candidate for various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-(trifluoromethyl)quinoline: Similar in structure but with a different substitution pattern.
2-hydroxy-4-(trifluoromethyl)benzoic acid: Contains a hydroxy and trifluoromethyl group but on a benzoic acid scaffold.
Uniqueness
2-axial-Hydroxy-2-equatorial-(4-trifluorophenyl)quinolizidine is unique due to its specific substitution pattern on the quinolizidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57661-27-5 |
|---|---|
Fórmula molecular |
C16H20F3NO |
Peso molecular |
299.33 g/mol |
Nombre IUPAC |
(9aS)-2-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-6-4-12(5-7-13)15(21)8-10-20-9-2-1-3-14(20)11-15/h4-7,14,21H,1-3,8-11H2/t14-,15?/m0/s1 |
Clave InChI |
SEWOUMHWEWDIHT-MLCCFXAWSA-N |
SMILES isomérico |
C1CCN2CCC(C[C@@H]2C1)(C3=CC=C(C=C3)C(F)(F)F)O |
SMILES canónico |
C1CCN2CCC(CC2C1)(C3=CC=C(C=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


